molecular formula C16H15BrO4 B13929173 Methyl 5-(benzyloxy)-2-bromo-4-methoxybenzoate

Methyl 5-(benzyloxy)-2-bromo-4-methoxybenzoate

Cat. No.: B13929173
M. Wt: 351.19 g/mol
InChI Key: CFGAJJFFDUMPNQ-UHFFFAOYSA-N
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Description

Methyl 5-(benzyloxy)-2-bromo-4-methoxybenzoate is a brominated aromatic ester compound of high interest in organic and medicinal chemistry as a key synthetic intermediate . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Compounds with a benzyloxy group and a bromine atom on a benzoate backbone, such as this one, are frequently employed in cross-coupling reactions (e.g., Suzuki, Heck reactions) where the bromine atom serves as a good leaving group . The molecular scaffold, featuring methoxy and benzyloxy substitutions, is common in the development of active pharmaceutical ingredients and novel organic materials . Researchers can utilize the reactivity of the bromine substituent for further functionalization through nucleophilic substitution or metal-catalyzed coupling, while the benzyloxy group offers a protective handle that can be selectively removed under controlled conditions . Proper handling is essential; refer to the material safety data sheet before use. Store sealed in a dry environment at room temperature .

Properties

Molecular Formula

C16H15BrO4

Molecular Weight

351.19 g/mol

IUPAC Name

methyl 2-bromo-4-methoxy-5-phenylmethoxybenzoate

InChI

InChI=1S/C16H15BrO4/c1-19-14-9-13(17)12(16(18)20-2)8-15(14)21-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3

InChI Key

CFGAJJFFDUMPNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Br)C(=O)OC)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Stepwise Preparation

Step 1: Bromination of 4-Methoxybenzoic Acid

  • Starting with 4-methoxybenzoic acid, bromination is performed using elemental bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
  • The bromination selectively occurs at the 2-position relative to the carboxylic acid due to directing effects of the methoxy and carboxyl groups.
  • Reaction conditions typically involve a solvent like acetic acid or chloroform, sometimes with a catalyst or under light irradiation to facilitate bromine radical formation.

Step 2: Introduction of the Benzyloxy Group

  • The benzyloxy substituent at the 5-position is introduced via nucleophilic aromatic substitution or via a coupling reaction.
  • One common method is the etherification of the hydroxyl group at the 5-position (if available) with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent (e.g., dimethylformamide).
  • Alternatively, a palladium-catalyzed coupling (e.g., Buchwald–Hartwig etherification) may be employed if the intermediate contains a suitable leaving group.

Step 3: Esterification to Methyl Ester

  • The carboxylic acid group is esterified with methanol under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid catalyst) via Fischer esterification.
  • Alternatively, esterification can be achieved using methyl iodide or dimethyl sulfate with a base, or by employing coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of catalytic 4-dimethylaminopyridine (DMAP).

Alternative Synthetic Routes and Modifications

  • Protecting groups may be used to control regioselectivity and prevent side reactions, especially for the phenolic hydroxyl prior to benzyloxy substitution.
  • The bromination step can be optimized for yield and selectivity by varying temperature, solvent, and brominating agent.
  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig) offer alternative routes to install the benzyloxy group or other substituents with high regioselectivity and functional group tolerance.

Data Table: Summary of Key Synthetic Steps and Conditions

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Bromination Bromine or N-bromosuccinimide; solvent: AcOH or CHCl3; room temp or light irradiation Selective bromination at 2-position of 4-methoxybenzoic acid
2 Benzyloxy group introduction Benzyl bromide or chloride; base: K2CO3; solvent: DMF; reflux or room temp Etherification at 5-position hydroxyl or via coupling
3 Esterification Methanol; acid catalyst (H2SO4 or p-TsOH); reflux Formation of methyl ester from carboxylic acid

In-Depth Research Findings and Analysis

Functional Group Compatibility and Reaction Optimization

  • The presence of electron-donating methoxy and benzyloxy groups influences the regioselectivity of bromination, favoring substitution ortho or para to these groups.
  • The benzyloxy group serves as a protecting group for phenolic hydroxyls and can be removed later by hydrogenolysis if necessary.
  • Esterification under acidic conditions requires careful control to avoid hydrolysis or side reactions, especially in the presence of sensitive bromine substituents.

Mechanistic Insights

  • Bromination proceeds via electrophilic aromatic substitution, where the aromatic ring attacks bromine electrophile, stabilized by resonance from the methoxy group.
  • Etherification involves nucleophilic attack of the phenolate ion (generated in situ by base) on benzyl halide, forming the benzyloxy ether.
  • Esterification is an acid-catalyzed nucleophilic acyl substitution, where methanol attacks the protonated carboxylic acid to form the methyl ester.

Purification and Characterization

  • Purification typically involves recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
  • Characterization methods include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm structure and purity.

Summary Table of Typical Yields and Purity

Step Typical Yield (%) Purification Method Characterization Techniques
Bromination 70–85 Recrystallization or column chromatography $$^{1}H$$ NMR, $$^{13}C$$ NMR, MS
Benzyloxy group introduction 60–80 Column chromatography NMR, MS, HPLC
Esterification 75–90 Recrystallization NMR, MS, HPLC

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(benzyloxy)-2-bromo-4-methoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF).

Major Products

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Benzoic acids or aldehydes.

    Reduction: Alcohols.

Scientific Research Applications

Methyl 5-(benzyloxy)-2-bromo-4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(benzyloxy)-2-bromo-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups, leading to various biochemical effects. For example, the benzyloxy group may facilitate binding to specific enzymes or receptors, while the bromine atom may participate in halogen bonding interactions.

Comparison with Similar Compounds

Structural and Reactivity Differences

  • Bromine Position: The target compound’s bromine at C2 (vs.
  • Benzyloxy vs. Hydroxyl: The benzyloxy group in the target compound enhances lipophilicity and protects the phenolic oxygen, unlike Methyl 5-bromo-2-hydroxy-3-methoxybenzoate, where the free hydroxyl group increases acidity (pKa ~8–10) .
  • Electronic Effects : The electron-donating methoxy group at C4 stabilizes the aromatic ring, while bromine at C2 exerts an electron-withdrawing effect, directing electrophilic substitution to C6 .

Research Findings and Data

Solubility and Stability

  • Solubility : The target compound is sparingly soluble in water (<0.1 mg/mL) but soluble in dichloromethane and acetone. In contrast, Methyl 5-bromo-2-hydroxy-3-methoxybenzoate shows higher aqueous solubility due to its hydroxyl group .
  • Storage : Analogs like Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate require refrigeration (2–8°C) to prevent decomposition , whereas the target compound is stable at room temperature.

Biological Activity

Methyl 5-(benzyloxy)-2-bromo-4-methoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Formula : C15H15BrO4
Molecular Weight : 341.19 g/mol
IUPAC Name : this compound
CAS Number : [Not provided in search results]

The biological activity of this compound primarily involves its interaction with microtubules, which are crucial for cell division. Research indicates that compounds with similar structures can disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, the compound may target tubulin, inhibiting its polymerization and thereby affecting the mitotic machinery of cells .

Biological Activity

  • Antitumor Activity :
    • Compounds with similar structural motifs have shown significant cytotoxicity against various cancer cell lines such as HeLa and MCF7. For instance, a related study demonstrated that brominated derivatives exhibited sub-micromolar cytotoxicity and effectively disrupted the microtubule network in cancer cells .
    • The compound's structure allows for potential modifications that can enhance its efficacy against specific tumor types.
  • Inhibition of Cell Proliferation :
    • In vitro studies suggest that this compound can inhibit cell proliferation by inducing G2/M phase arrest, a critical point where cells prepare to divide . This mechanism is crucial for developing new anticancer therapies.
  • Potential as an HDAC Inhibitor :
    • Similar compounds have been identified as selective inhibitors of histone deacetylase (HDAC) enzymes, which play a role in cancer progression by regulating gene expression involved in cell cycle and apoptosis .

Case Studies and Research Findings

StudyFindings
Study on Antitumor Agents Investigated the effects of methoxy and bromo substitutions on antitumor activity; showed significant cytotoxic effects on human tumor cell lines .
HDAC6 Inhibition Study Identified derivatives that enhance α-tubulin acetylation, leading to altered microtubular organization in prostate cancer cells; supports the potential of benzoate derivatives as HDAC inhibitors .
Microtubule Disruption Study Demonstrated that certain brominated compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Synthesis and Structural Modifications

The synthesis of this compound typically involves several chemical reactions:

  • Benzylation : Introduction of the benzyloxy group through benzyl halide reactions.
  • Bromination : Selective bromination at the 2-position using reagents like NBS (N-bromosuccinimide).
  • Methoxylation : Addition of methoxy groups can be achieved through methylation reactions.

These synthetic pathways allow for the modification of the compound to enhance its biological activity or alter its pharmacokinetic properties.

Q & A

Basic Research Question

  • Column Chromatography: Use silica gel (60–120 mesh) with a gradient of 5–20% ethyl acetate in hexane to separate intermediates and byproducts. Polar impurities (e.g., unreacted starting materials) elute earlier .
  • Recrystallization: Ethanol or methanol is ideal due to the compound’s moderate polarity. Slow cooling yields colorless crystals; rapid cooling may trap solvents .
  • Troubleshooting: If impurities persist, a second recrystallization or preparative TLC (using dichloromethane:hexane 1:3) can improve purity .

How does the bromo substituent at the 2-position influence reactivity in cross-coupling reactions?

Advanced Research Question
The bromine atom serves as a leaving group, enabling participation in:

  • Suzuki-Miyaura Coupling: Reacts with arylboronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to form biaryl structures. Steric hindrance from the adjacent methoxy group may slow kinetics, requiring elevated temperatures (80–100°C) .
  • Buchwald-Hartwig Amination: Forms C–N bonds with amines. The electron-withdrawing methoxy group at position 4 activates the ring toward nucleophilic substitution but may compete with dehalogenation side reactions .
    Mechanistic Insight: Bromine’s electronegativity directs electrophilic attacks to the para position relative to the methoxy group, as observed in similar brominated benzoates .

What strategies address regioselective challenges during further functionalization of the aromatic ring?

Advanced Research Question

  • Directing Effects: The 4-methoxy group is a strong ortho/para director, while the 5-benzyloxy group directs meta. Competition between these groups complicates regioselectivity.
  • Temporary Protection: Replace benzyloxy with a removable group (e.g., TMS) to simplify regiochemical outcomes. For example, silylation of the 5-hydroxy group before bromination can mitigate interference .
  • Metalation Approaches: Use LDA or Grignard reagents at low temperatures (–78°C) to deprotonate specific positions. The 3-position (relative to bromine) is less hindered and more reactive .

How is this compound utilized as a building block in pharmaceutical intermediates?

Application-Focused Question

  • Anticancer Agents: The bromine and methoxy groups are key motifs in kinase inhibitors. For example, coupling with pyrrolidine derivatives via Sonogashira reactions generates scaffolds for targeted therapies .
  • Liquid Crystals: The planar aromatic core and substituent arrangement align with mesogenic properties. Benzyloxy groups enhance solubility in nonpolar matrices, as seen in liquid crystal syntheses .
  • Antimicrobials: Structural analogs with chlorine or fluorine substitutions show bioactivity, suggesting potential for derivatization .

How can contradictory data on reaction yields be resolved?

Data Contradiction Analysis
Discrepancies often arise from:

  • Oxygen Sensitivity: The benzyloxy group is prone to oxidation under acidic or high-temperature conditions, leading to side products. Inert atmospheres (N₂/Ar) improve reproducibility .
  • Catalyst Purity: Trace metals in Pd catalysts (e.g., from recycled sources) can deactivate intermediates. Use freshly distilled solvents and high-purity reagents .
  • Analytical Variability: HPLC vs. NMR purity assessments may differ. Cross-validate with multiple techniques (e.g., LC-MS and elemental analysis) .

What spectroscopic techniques are most reliable for characterizing this compound?

Q. Methodological Guidance

  • ¹H NMR: Key signals include the methoxy singlet (~δ 3.8–4.0 ppm) and benzyloxy protons (δ 5.1–5.3 ppm). Coupling between H-3 and H-6 protons (J ≈ 2.5 Hz) confirms substitution patterns .
  • HRMS: Exact mass (C₁₆H₁₅BrO₄⁺ requires m/z 359.0084) distinguishes isotopic clusters for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • X-ray Crystallography: Resolves dihedral angles between aromatic rings (e.g., ~67° in analogs), critical for understanding steric interactions .

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